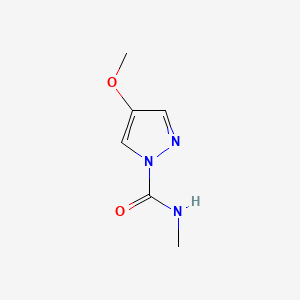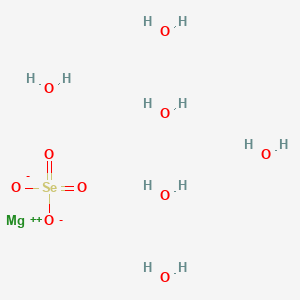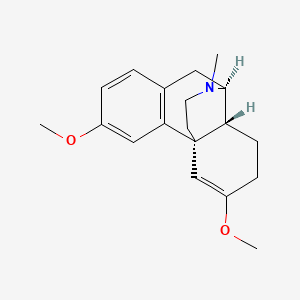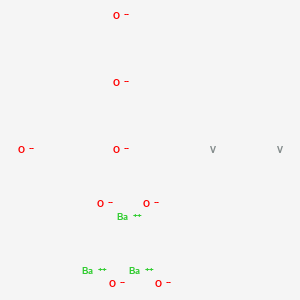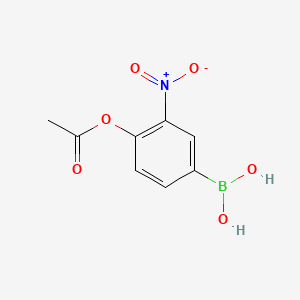
4-Acetoxy-3-nitrophenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetoxy-3-nitrophenylboronic acid is a chemical compound with the molecular formula C8H8BNO6 . It has an average mass of 224.963 Da and a monoisotopic mass of 225.044464 Da . It is also known by its IUPAC name, (4-Acetoxy-3-nitrophenyl)boronic acid .
Molecular Structure Analysis
The molecular structure of 4-Acetoxy-3-nitrophenylboronic acid consists of a phenyl ring substituted with a nitro group, an acetoxy group, and a boronic acid group . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
While specific reactions involving 4-Acetoxy-3-nitrophenylboronic acid are not available, boronic acids are known to participate in various types of reactions. One notable reaction is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Acetoxy-3-nitrophenylboronic acid include a molecular weight of 224.97 . The compound is typically stored in a refrigerated environment .Applications De Recherche Scientifique
Catalytic Protodeboronation
4-Acetoxy-3-nitrophenylboronic acid serves as a valuable building block in organic synthesis. While protodeboronation of alkyl boronic esters is not well-developed, recent research has explored its catalytic protodeboronation potential. By utilizing a radical approach, this compound enables the removal of the boron moiety from primary, secondary, and tertiary alkyl boronic esters. Notably, it pairs well with a Matteson–CH₂–homologation, allowing for formal anti-Markovnikov alkene hydromethylation—an essential transformation previously unexplored .
Oxidative Carbocyclization and Arylation
Researchers have harnessed 4-Acetoxy-3-nitrophenylboronic acid for oxidative carbocyclization and arylation reactions. These processes involve the formation of carbon–carbon bonds, leading to the synthesis of complex molecules. The compound acts as a reactant in these transformations, contributing to the construction of biologically active compounds and other valuable products .
Ligand-Free Palladium-Catalyzed Suzuki-Miyaura Cross-Couplings
In the realm of transition-metal-catalyzed reactions, 4-Acetoxy-3-nitrophenylboronic acid participates in ligand-free palladium-catalyzed Suzuki-Miyaura cross-couplings. These reactions facilitate the coupling of aryl and heteroaryl boronic acids with aryl halides, enabling the creation of diverse aryl-aryl bonds. Such cross-coupling reactions are essential in medicinal chemistry and materials science .
Ruthenium-Catalyzed Direct Arylation of Benzylic Sp³ Carbons
The compound also finds application in ruthenium-catalyzed direct arylation reactions. Specifically, it enables the introduction of aryl groups onto benzylic sp³ carbons of acyclic amines. This transformation provides a versatile method for modifying organic molecules, potentially impacting drug discovery and synthetic chemistry .
Diels-Alder and C-H Activation Reactions
Researchers have explored 4-Acetoxy-3-nitrophenylboronic acid in Diels-Alder reactions and C-H activation processes. These reactions allow for the construction of complex cyclic structures and the functionalization of aromatic compounds. The compound’s reactivity contributes to the diversity of available synthetic methods .
Regioselective Suzuki-Miyaura Coupling and Tandem Palladium-Catalyzed Intramolecular Aminocarbonylation and Annulations
Lastly, the compound plays a role in regioselective Suzuki-Miyaura coupling reactions. These couplings facilitate the formation of carbon-carbon bonds between boronic acids and aryl or heteroaryl halides. Additionally, it participates in tandem palladium-catalyzed intramolecular aminocarbonylation and annulation reactions, leading to the synthesis of complex heterocyclic compounds .
Safety and Hazards
The safety data sheet for 4-Acetoxy-3-nitrophenylboronic acid suggests that it should be handled with care. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . It is also recommended to wash hands before breaks and immediately after handling the product .
Propriétés
IUPAC Name |
(4-acetyloxy-3-nitrophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO6/c1-5(11)16-8-3-2-6(9(12)13)4-7(8)10(14)15/h2-4,12-13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPFDMOIHFZVAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(=O)C)[N+](=O)[O-])(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675412 |
Source


|
| Record name | [4-(Acetyloxy)-3-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxy-3-nitrophenylboronic acid | |
CAS RN |
1217501-24-0 |
Source


|
| Record name | [4-(Acetyloxy)-3-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


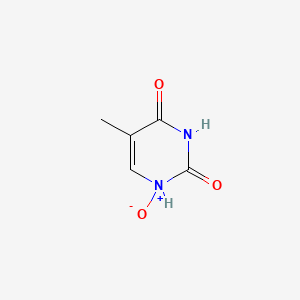
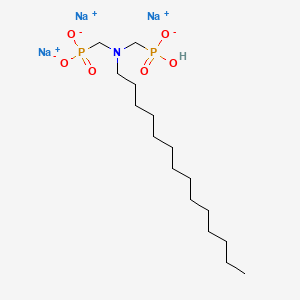

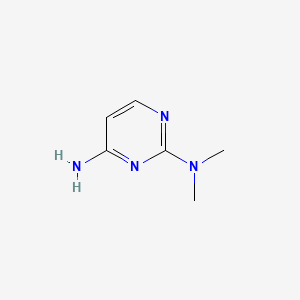
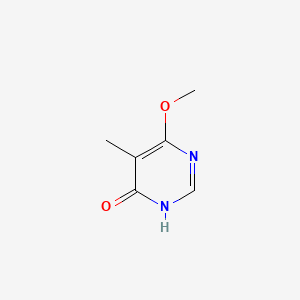
![5-oxo-6H-benzo[c][1,2]benzodiazepin-5-ium-11-one](/img/structure/B577303.png)
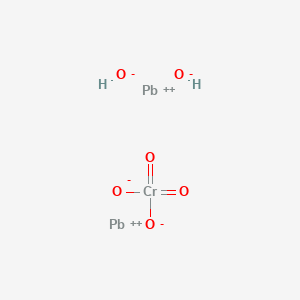
![(1R,4R,5R,8R,10S,13R,14R,17R,18S,19S,20S)-10-hydroxy-19-(2-hydroxypropan-2-yl)-4,5,9,9,13-pentamethyl-21-oxahexacyclo[18.2.1.01,18.04,17.05,14.08,13]tricosan-22-one](/img/structure/B577305.png)
